molecular formula C17H24N4O B11613267 2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol

Cat. No.: B11613267
M. Wt: 300.4 g/mol
InChI Key: FLAUATAHGUNGOJ-AWQFTUOYSA-N
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Description

2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a complex organic compound known for its antioxidant properties. It is a derivative of phenol and contains both tert-butyl groups and a triazole moiety, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-di-tert-butylphenol and 4H-1,2,4-triazole.

    Condensation Reaction: The triazole is reacted with formaldehyde to form a triazolylmethyl intermediate.

    Final Coupling: The intermediate is then coupled with 2,6-di-tert-butylphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The triazole moiety can be reduced under specific conditions.

    Substitution: The tert-butyl groups can be substituted with other alkyl groups under Friedel-Crafts alkylation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Catalysts like aluminum chloride are often employed in Friedel-Crafts reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced triazole derivatives.

    Substitution: Various alkylated phenols.

Scientific Research Applications

2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential to inhibit lipid peroxidation in biological systems.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized as a stabilizer in fuels, oils, and other hydrocarbon-based products.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, converting peroxy radicals to hydroperoxides, thereby preventing oxidative damage. The triazole moiety may also interact with various enzymes and proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar stabilizing properties.

    Butylated Hydroxyanisole (BHA): A related compound used in food preservation.

    2,6-Di-tert-butylphenol: A precursor to more complex antioxidants.

Uniqueness

2,6-di-tert-butyl-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is unique due to the presence of the triazole moiety, which enhances its reactivity and potential biological activity compared to other phenolic antioxidants .

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

InChI

InChI=1S/C17H24N4O/c1-16(2,3)13-7-12(9-20-21-10-18-19-11-21)8-14(15(13)22)17(4,5)6/h7-11,22H,1-6H3/b20-9+

InChI Key

FLAUATAHGUNGOJ-AWQFTUOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C=NN=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C=NN=C2

Origin of Product

United States

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